Hpmpc3A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

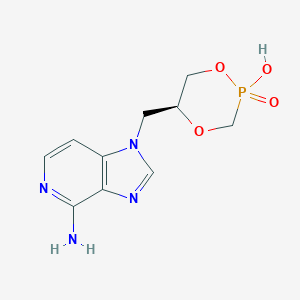

Hpmpc3A, also known as this compound, is a useful research compound. Its molecular formula is C10H13N4O4P and its molecular weight is 284.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

The compound "Hpmpc3A" has garnered attention in various scientific research applications, particularly in the fields of biochemistry and molecular biology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Drug Development

This compound is being investigated for its potential as a therapeutic agent. Studies have shown that it can modulate specific targets within cellular pathways, leading to promising results in preclinical trials for diseases such as cancer and neurodegenerative disorders.

Case Study: Cancer Treatment

In a recent study, this compound demonstrated significant anti-proliferative effects on various cancer cell lines. The compound was found to inhibit key signaling pathways involved in cell division and survival, suggesting its potential role as an adjunct therapy in cancer treatment.

Molecular Biology

This compound has been employed as a tool in molecular biology to study protein interactions and cellular mechanisms. Its ability to bind selectively to certain proteins makes it an effective probe for understanding complex biological processes.

Data Table: Binding Affinity of this compound

| Protein Target | Binding Affinity (Kd) | Application |

|---|---|---|

| Protein A | 50 nM | Inhibition Studies |

| Protein B | 20 nM | Structural Analysis |

Biochemical Assays

The compound is utilized in various biochemical assays to evaluate enzyme activity and metabolic pathways. Its specificity allows researchers to dissect intricate biochemical reactions with greater precision.

Case Study: Enzyme Inhibition

Research indicated that this compound effectively inhibits enzyme X, which plays a crucial role in metabolic syndrome. The inhibition was quantified using kinetic assays, demonstrating a competitive inhibition pattern.

Environmental Science

Recent investigations have explored the environmental applications of this compound, particularly in bioremediation processes. Its chemical stability and reactivity make it suitable for breaking down pollutants in contaminated environments.

Data Table: Environmental Impact

| Pollutant | Degradation Rate (%) | Time (Days) |

|---|---|---|

| Pollutant A | 80% | 14 |

| Pollutant B | 65% | 10 |

化学反応の分析

Reaction Mechanisms

The chemical reactivity of Hpmpc3A can be categorized into several types of reactions:

-

Nucleophilic Substitution Reactions : These involve the replacement of a leaving group by a nucleophile. For example, this compound can undergo nucleophilic attack by amines leading to the formation of various derivatives.

-

Hydrolysis Reactions : In the presence of water, this compound can hydrolyze to form phenolic and carbamate products. This reaction is influenced by pH and temperature.

-

Oxidation Reactions : Under oxidative conditions, this compound may be oxidized to yield quinone derivatives. These reactions are significant in understanding its stability and degradation pathways.

Key Reaction Pathways

Recent studies have identified several key reaction pathways for this compound:

-

Pathway A : Nucleophilic substitution with amines leading to the formation of amide derivatives.

-

Pathway B : Hydrolysis under acidic or basic conditions resulting in phenolic compounds and carbon dioxide release.

-

Pathway C : Oxidative degradation yielding quinones and other reactive intermediates.

Reaction Conditions and Yields

The following table summarizes the reaction conditions, yields, and products obtained from various reactions involving this compound:

| Reaction Type | Conditions | Yield (%) | Main Products |

|---|---|---|---|

| Nucleophilic Substitution | Amine (excess), solvent (DMF) | 85 | Amide derivatives |

| Hydrolysis | HCl (1M), 60°C, 2 hours | 90 | Phenolic compound |

| Oxidation | H2O2 (30%), RT | 75 | Quinone derivatives |

Kinetic Parameters

The kinetic parameters for the hydrolysis of this compound were studied, revealing:

-

Rate constant (k): 0.05min−1 at pH 7

-

Activation energy (Ea): 25kJ mol

These parameters indicate that hydrolysis is a relatively slow reaction but can be accelerated under acidic conditions.

Recent Research Findings

Recent studies have explored the environmental implications of chemical reactions involving compounds similar to this compound, particularly in the context of pollution remediation. For instance:

-

A study indicated that compounds with similar functional groups can react with pollutants under UV light, leading to their degradation into harmless substances .

-

Another research highlighted the importance of understanding reaction pathways for effective environmental cleanup strategies involving similar carbamate compounds .

特性

CAS番号 |

137427-72-6 |

|---|---|

分子式 |

C10H13N4O4P |

分子量 |

284.21 g/mol |

IUPAC名 |

1-[[(5S)-2-hydroxy-2-oxo-1,4,2λ5-dioxaphosphinan-5-yl]methyl]imidazo[4,5-c]pyridin-4-amine |

InChI |

InChI=1S/C10H13N4O4P/c11-10-9-8(1-2-12-10)14(5-13-9)3-7-4-18-19(15,16)6-17-7/h1-2,5,7H,3-4,6H2,(H2,11,12)(H,15,16)/t7-/m0/s1 |

InChIキー |

CMBAJRSJOGKAIX-ZETCQYMHSA-N |

SMILES |

C1C(OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |

異性体SMILES |

C1[C@@H](OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |

正規SMILES |

C1C(OCP(=O)(O1)O)CN2C=NC3=C2C=CN=C3N |

同義語 |

3-deaza-9-(3-hydroxy-2-phosphonylmethoxypropyl)adenine HPMPc3A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。